tert-butylN-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate
Description
tert-butyl N-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate (CAS 273409-54-4) is a carbamate-protected tertiary amine compound. It features a branched structure with an ethyl group and a 3-aminopropyl moiety attached to a central nitrogen atom, which is further linked to a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, due to its stability and reactivity in amine-related transformations .
Properties
Molecular Formula |
C13H29N3O2 |
|---|---|
Molecular Weight |
259.39 g/mol |
IUPAC Name |
tert-butyl N-[3-[3-aminopropyl(ethyl)amino]propyl]carbamate |
InChI |
InChI=1S/C13H29N3O2/c1-5-16(10-6-8-14)11-7-9-15-12(17)18-13(2,3)4/h5-11,14H2,1-4H3,(H,15,17) |
InChI Key |
XXFKQNSOZFGKEG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCN)CCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-ButylN-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate typically involves the reaction of N-Boc-1,3-propanediamine with tert-butyl chloroformate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
tert-ButylN-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted carbamates and amines .
Scientific Research Applications
tert-ButylN-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate has several scientific research applications:
Chemistry: It is used in the synthesis of spermidine analogs and in Suzuki reactions.
Biology: It serves as a biochemical reagent in various biological assays and experiments.
Medicine: It is involved in the development of new pharmaceutical compounds and drug delivery systems.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of tert-ButylN-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate involves its interaction with specific molecular targets and pathways. It can act as a protecting group for amines, preventing unwanted reactions during synthesis . The compound’s effects are mediated through its ability to form stable carbamate linkages, which can be selectively cleaved under certain conditions .
Comparison with Similar Compounds
tert-butyl N-[3-[(4-oxo-1H-quinazolin-2-yl)oxy]propyl]carbamate
- Structure: Contains a quinazolin-4-one ring linked via an oxygen atom to the Boc-protected aminopropyl chain.
- Synthesis : Prepared by coupling tert-butyl N-(3-bromopropyl)carbamate with 2-hydroxy-3H-quinazolin-4-one under basic conditions (Na₂CO₃/DMF, 60°C) .
- Reduced flexibility compared to the target compound due to the rigid quinazolinone core.
- Applications : Intermediate in antileishmanial drug development .
tert-butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate
- Structure: Features a chloro-substituted naphthoquinone group attached to the aminopropyl chain.
- Synthesis: Reacts 2,3-dichloro-1,4-naphthoquinone with tert-butyl 3-aminopropylcarbamate in acetonitrile with K₂CO₃ .
- Key Differences: The electron-deficient naphthoquinone system increases electrophilicity, enabling interactions with biological targets like CDC25 phosphatases . Exhibits strong intermolecular N–H⋯O and C–H⋯O hydrogen bonds in its crystal lattice, enhancing thermal stability .
- Applications : Investigated for anticancer, antimalarial, and antileukemia activities .
tert-butyl (3-(dimethylamino)propyl)carbamate
- Structure: Contains a dimethylamino group instead of the ethyl-aminopropyl branch.
- Synthesis: Prepared via alkylation of tert-butyl (3-aminopropyl)carbamate with iodomethane in acetonitrile .
- Key Differences: The dimethylamino group increases lipophilicity, making it suitable for isobaric tagging in mass spectrometry-based quantitation of biological acids . Reduced steric hindrance compared to the ethyl-aminopropyl variant.
- Applications : Used in capillary electrophoresis and LC–MS/MS workflows for biomarker analysis .
tert-butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate
- Structure: Features a bis(3-aminopropyl)aminoethyl backbone.
- Higher molecular weight (C₁₃H₃₀N₄O₂ vs. C₁₃H₂₇N₃O₂ for the target compound) impacts solubility and diffusion properties .
- Applications : Building block for multifunctional polymers and drug delivery systems .
Comparative Analysis Table
Research Findings and Implications
- Reactivity: The target compound’s ethyl-aminopropyl branch offers a balance between flexibility and steric hindrance, making it versatile for further functionalization (e.g., coupling with electrophiles or metal catalysts) . In contrast, the naphthoquinone derivative’s rigid structure limits conformational freedom but enhances bioactivity .
- Synthetic Challenges: The quinazolinone and naphthoquinone derivatives require specialized coupling conditions (e.g., palladium catalysts or nucleophilic substitution), whereas the target compound and its dimethylamino analog are synthesized via straightforward alkylation/protection steps .
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